REACTION_CXSMILES
|
S(Cl)(Cl)=O.[F:5][C:6]1[CH:7]=[CH:8][C:9]([C:12]([OH:14])=[O:13])=[N:10][CH:11]=1.[CH3:15]O>>[CH3:15][O:13][C:12]([C:9]1[CH:8]=[CH:7][C:6]([F:5])=[CH:11][N:10]=1)=[O:14]
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Name
|
|
Quantity
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2.7 mL
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Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
|
FC=1C=CC(=NC1)C(=O)O
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Name
|
|
Quantity
|
50 mL
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Type
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reactant
|
Smiles
|
CO
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Control Type
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UNSPECIFIED
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Setpoint
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65 °C
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Type
|
CUSTOM
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Details
|
The reaction was stirred for 2 h at 65° C. in a sealed micro wave vial
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The solvents were removed
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Type
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ADDITION
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Details
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the residue was desolved in a mixture of DCM and methanol
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Type
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FILTRATION
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Details
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filtered over silica gel
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Type
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CUSTOM
|
Details
|
The filtrate was evaporated
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Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=NC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |